1-(Aminomethyl)-2-methylcyclohexane-1-carboxylic acid
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Overview
Description
1-(Aminomethyl)-2-methylcyclohexane-1-carboxylic acid is a compound with significant interest in various scientific fields It is structurally related to amino acids and features a cyclohexane ring substituted with an aminomethyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)-2-methylcyclohexane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the aminomethyl and carboxylic acid groups.
Carboxylation: The carboxylic acid group is introduced via carboxylation of the intermediate product using carbon dioxide under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 1-(Aminomethyl)-2-methylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(Aminomethyl)-2-methylcyclohexane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs for neurological conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Aminomethyl)-2-methylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. For instance, it may act on voltage-gated calcium channels, modulating their activity and influencing neurotransmitter release. This mechanism is particularly relevant in its potential use as an anticonvulsant or analgesic agent .
Comparison with Similar Compounds
Gabapentin: A structural analogue used as an anticonvulsant and for neuropathic pain.
Pregabalin: Another related compound with similar therapeutic uses.
Uniqueness: 1-(Aminomethyl)-2-methylcyclohexane-1-carboxylic acid is unique due to its specific substitution pattern on the cyclohexane ring, which may confer distinct pharmacological properties compared to other similar compounds.
Conclusion
This compound is a compound of significant interest due to its versatile applications in various scientific fields. Its unique structure and reactivity make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H17NO2 |
---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
1-(aminomethyl)-2-methylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C9H17NO2/c1-7-4-2-3-5-9(7,6-10)8(11)12/h7H,2-6,10H2,1H3,(H,11,12) |
InChI Key |
GHNNZNCPIDUHIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1(CN)C(=O)O |
Origin of Product |
United States |
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